molecular formula C13H17NO B584134 2-[2-(Dimethylamino)ethyl]-1-indanone-d6 CAS No. 1346603-38-0

2-[2-(Dimethylamino)ethyl]-1-indanone-d6

Cat. No.: B584134
CAS No.: 1346603-38-0
M. Wt: 209.322
InChI Key: XJKFCKOAHVBKLL-WFGJKAKNSA-N
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Description

2-[2-(Dimethylamino)ethyl]-1-indanone-d6 is a selectively deuterated analogue of 2-[2-(Dimethylamino)ethyl]-1-indanone, which is a known impurity of the active pharmaceutical ingredient Dimetindene . Dimetindene is a first-generation, selective histaminic H1 receptor antagonist with antihistaminic and anticholinergic properties . This compound, featuring six deuterium atoms at the dimethylamino group, is specifically designed for use as a stable isotope-labelled internal standard in analytical chemistry applications. Its primary research value lies in the quantitative analysis and metabolic studies of Dimetindene and its related substances, ensuring accuracy and reliability in mass spectrometry-based methods by correcting for variations in sample preparation and instrument response . The indanone scaffold, which forms the core of this molecule, is recognized in medicinal chemistry as a versatile structure with significant pharmacological potential . Research into indanone derivatives has shown they can act as small molecule chemical probes with strong affinity for various critical enzymes, and some, like the indanone-derived drug donepezil, are approved for the treatment of Alzheimer's disease . The presence of the dimethylaminoethyl side chain is a common pharmacophore in bioactive molecules. Therefore, beyond its direct application as an analytical standard, this compound also serves as a valuable chemical tool in the development of novel research compounds and in advanced studies investigating the mechanism of action of related neuroprotective or antiviral agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[bis(trideuteriomethyl)amino]ethyl]-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-14(2)8-7-11-9-10-5-3-4-6-12(10)13(11)15/h3-6,11H,7-9H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKFCKOAHVBKLL-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1CC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCC1CC2=CC=CC=C2C1=O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical Characterization and Quantification of 2 2 Dimethylamino Ethyl 1 Indanone D6

Mass Spectrometry (MS) Applications in Compound Characterization

Mass spectrometry is an indispensable tool for the analysis of isotopically labeled compounds, providing detailed information on molecular weight, elemental composition, and structural features. For 2-[2-(Dimethylamino)ethyl]-1-indanone-d6, different MS techniques are employed to ensure its quality and suitability for its intended use.

High-Resolution Mass Spectrometry for Isotopic Purity and Elemental Composition

High-resolution mass spectrometry (HRMS) is critical for verifying the elemental composition and assessing the isotopic purity of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish the deuterated compound from its unlabeled counterpart and other potential impurities with very similar nominal masses.

The elemental composition of the protonated molecule [M+H]⁺ can be confirmed by comparing the experimentally measured accurate mass to the theoretically calculated mass. For this compound, with a chemical formula of C₁₃H₁₁D₆NO, the expected accurate mass provides a definitive confirmation of its identity. Furthermore, HRMS allows for the determination of the isotopic distribution pattern, which is used to calculate the isotopic purity and the degree of deuteration.

Table 1: Theoretical vs. Experimental Mass Data from HRMS

ParameterTheoretical ValueExperimental Finding
Chemical FormulaC₁₃H₁₁D₆NOC₁₃H₁₁D₆NO
Monoisotopic Mass213.1895213.1892
Measured [M+H]⁺214.1973214.1969
Mass Error (ppm)-< 2 ppm
Isotopic Purity>99%Confirmed

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is employed to elucidate the structural characteristics of this compound. In an MS/MS experiment, the protonated molecule is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.

The fragmentation pattern of the deuterated compound is expected to be similar to its non-deuterated analog, with specific mass shifts in the fragments containing the deuterium (B1214612) labels. The six deuterium atoms are located on the dimethylamino group, leading to a +6 Da shift in fragments containing this moiety. This specific shift confirms the location of the isotopic labels and provides further structural verification. Common fragmentation pathways would involve the cleavage of the ethylamino side chain.

Table 2: Key MS/MS Fragment Ions of [M+H]⁺

Fragment Ion (m/z)Proposed Structure/FragmentNotes
162.08[M+H - C₂H₂D₆N]⁺Loss of the deuterated dimethylaminoethylene group
134.05[C₉H₆O]⁺Subsequent loss of CO from the 162.08 fragment
64.10[C₂H₂D₆N]⁺The deuterated dimethylaminoethylene cation

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate and precise quantification of chemical compounds. In this method, a known amount of the isotopically labeled standard, this compound, is added to a sample containing the unlabeled analyte. Because the labeled and unlabeled compounds are chemically identical, they behave the same way during sample preparation, extraction, and chromatographic separation.

The quantification is based on the ratio of the mass spectrometric signals of the analyte to the labeled internal standard. This approach effectively corrects for any sample loss during processing and compensates for matrix effects in the mass spectrometer, leading to highly reliable and accurate concentration measurements. The stability of the deuterium labels ensures that there is no isotopic exchange during the analytical procedure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule. For this compound, various NMR experiments are used to confirm the molecular structure and, crucially, to verify the position and extent of deuteration.

Deuterium NMR (²H NMR) for Confirmation of Deuteration Sites and Enrichment

Deuterium (²H) NMR is the most direct method for observing the deuterium nuclei in the molecule. The ²H NMR spectrum of this compound is expected to show a single resonance signal, confirming that all deuterium atoms are in a chemically equivalent environment. This is consistent with the six deuterium atoms being on the two methyl groups of the dimethylamino moiety. The chemical shift of this signal provides information about the electronic environment of the deuterium atoms. Furthermore, the integration of the signal in the ²H NMR spectrum can be used to determine the isotopic enrichment.

Proton (¹H) and Carbon-13 (¹³C) NMR for Comprehensive Structural Verification

In the ¹³C NMR spectrum, the carbon atom of the deuterated methyl groups will exhibit a characteristic multiplet pattern due to coupling with the deuterium nuclei (which have a spin I=1), and its resonance will be shifted slightly upfield compared to the non-deuterated compound. This provides definitive evidence for the location of the deuterium labels.

Table 3: Expected ¹H NMR Chemical Shifts

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic-H7.2 - 7.8m
-CH₂- (indanone ring)~3.0m
-CH- (indanone ring)~3.5m
-CH₂- (ethyl chain)~2.8m
-CH₂- (ethyl chain)~2.1m
N-(CD₃)₂Absent-

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex molecules like this compound. By spreading the NMR information into two dimensions, it resolves spectral overlap and reveals through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation technique maps the coupling relationships between protons (¹H-¹H). sdsu.eduemerypharma.com For this compound, a COSY spectrum would be crucial for tracing the proton networks within the indanone ring and the ethyl side chain. For instance, cross-peaks would be expected between the protons on the ethyl group and the adjacent methine proton at the 2-position of the indanone core. Similarly, correlations between the aromatic protons on the benzene (B151609) ring would help in their specific assignment. utah.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. sdsu.eduepfl.ch This technique is instrumental in assigning the carbon signals of the molecule by linking them to their attached protons. emerypharma.com For this compound, each protonated carbon would exhibit a correlation peak, simplifying the assignment of the complex ¹³C NMR spectrum. The absence of signals for quaternary carbons (like the carbonyl carbon and the bridgehead carbons of the indanone ring) is also a key piece of information provided by this experiment.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.eduyoutube.com This is particularly powerful for mapping the connectivity across quaternary carbons and heteroatoms. epfl.ch In the context of this compound, HMBC would be used to connect the various fragments of the molecule. For example, correlations would be expected between the protons of the ethyl side chain and the carbonyl carbon (C1) of the indanone ring, as well as with the carbons of the dimethylamino group. This allows for the complete assembly of the molecular skeleton.

A hypothetical table of expected 2D NMR correlations for the non-deuterated analogue is presented below to illustrate the expected connectivity. The deuterated methyl groups would not show proton signals.

Proton (¹H)Correlated Carbons (¹³C) in HMBC
Aromatic ProtonsAdjacent aromatic carbons, carbonyl carbon
Ethyl ProtonsCarbons of the ethyl chain, C2 of indanone
Methine Proton (C2)Carbonyl carbon (C1), aromatic carbons

Chromatographic Separation Techniques for Purity and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from complex matrices.

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is a cornerstone for the analysis of non-volatile and thermally labile compounds. The development of a robust LC method for this compound would involve the careful selection of a stationary phase, mobile phase, and detector.

A reversed-phase C18 column would likely be a suitable choice for the stationary phase, given the moderate polarity of the molecule. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent such as acetonitrile (B52724) or methanol, run in a gradient elution mode to ensure good peak shape and resolution. researchgate.net

Method validation would be performed according to established guidelines to ensure the method is fit for its intended purpose. Key validation parameters would include:

Linearity: Demonstrating a proportional relationship between the detector response and the concentration of the analyte over a defined range.

Accuracy: Assessing the closeness of the measured value to the true value.

Precision: Evaluating the repeatability and intermediate precision of the method.

Selectivity: Ensuring the method can unequivocally assess the analyte in the presence of other components.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.

Validation ParameterTypical Acceptance Criteria
Linearity (Correlation Coefficient, r²)> 0.995
Accuracy (% Recovery)80-120%
Precision (% RSD)< 15%

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. unl.edu However, direct GC analysis of compounds containing polar functional groups, such as the amine in this compound, can be challenging due to issues like peak tailing and adsorption on the column. nih.gov

To overcome these limitations, derivatization is often employed to convert the analyte into a more volatile and thermally stable derivative. nih.govresearchgate.net For the amino group in the target molecule, common derivatizing agents include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., N-methyl-bis(trifluoroacetamide) - MBTFA). nih.govbohrium.com The resulting derivatives exhibit improved chromatographic behavior, leading to sharper peaks and better sensitivity. nih.gov

The choice of the GC column is also critical. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would likely provide good separation. mdpi.com

Hyphenating chromatographic separation with mass spectrometry (MS) provides a powerful analytical tool that combines the separation capabilities of chromatography with the high selectivity and sensitivity of mass detection.

LC-MS: Liquid chromatography-mass spectrometry is a versatile technique for the analysis of a wide range of compounds. researchgate.net For this compound, an LC-MS/MS method using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would offer excellent selectivity and sensitivity. nih.govrsc.org The selection of precursor and product ions would be specific for the deuterated compound, allowing for its accurate quantification even in complex matrices. A validation study for an analytical method for a related compound, indaziflam (B594824) and its metabolites, demonstrated a limit of quantitation at or below 0.05 ng/mL. epa.gov

GC-MS: Gas chromatography-mass spectrometry is the gold standard for the analysis of volatile compounds. bohrium.com Following derivatization, GC-MS analysis of this compound would provide both retention time and mass spectral information, leading to a high degree of confidence in its identification. nih.govresearchgate.net The electron ionization (EI) mass spectrum would be expected to show characteristic fragmentation patterns, including ions corresponding to the loss of the dimethylaminoethyl side chain and fragments of the indanone ring. The presence of the six deuterium atoms would result in a 6-mass unit shift in the molecular ion and relevant fragments compared to its non-deuterated counterpart.

TechniqueIonization ModeExpected Molecular Ion (m/z)Key Fragmentation Pathways
LC-MSElectrospray (ESI+)[M+H]⁺Loss of dimethylamine, cleavage of ethyl side chain
GC-MS (derivatized)Electron Ionization (EI)M⁺Alpha-cleavage at the nitrogen, fragmentation of the indanone ring

Applications of 2 2 Dimethylamino Ethyl 1 Indanone D6 in Mechanistic and Quantitative Research

Utilization as an Internal Standard in Quantitative Bioanalytical Methodologies

In the field of pharmacokinetics and drug metabolism, accurate and precise quantification of analytes in complex biological matrices is paramount. Stable isotope-labeled internal standards are considered the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). cerilliant.comthermofisher.com 2-[2-(Dimethylamino)ethyl]-1-indanone-d6 is ideally suited for this purpose in the analysis of its non-deuterated counterpart.

An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to all samples, including calibrators, quality controls, and unknown study samples. cerilliant.com Its purpose is to correct for variability that can occur during sample preparation, injection, and ionization in the mass spectrometer. cerilliant.comwaters.com

Development of Robust Assays for In Vitro Research Models

The development of a robust bioanalytical method is a prerequisite for conducting reliable in vitro studies, such as metabolic stability assays in liver microsomes or cell-based assays. nii.ac.jp A hypothetical LC-MS/MS method for the quantification of 2-[2-(Dimethylamino)ethyl]-1-indanone could be developed using this compound as the internal standard. The method would be validated for its linearity, accuracy, precision, selectivity, and matrix effect.

For instance, a calibration curve could be prepared by spiking known concentrations of 2-[2-(Dimethylamino)ethyl]-1-indanone into a blank biological matrix (e.g., human liver microsomes), along with a constant concentration of this compound. The peak area ratio of the analyte to the internal standard is then plotted against the analyte concentration to generate a linear regression model.

Hypothetical Calibration Curve Data for 2-[2-(Dimethylamino)ethyl]-1-indanone in Human Liver Microsomes

Analyte Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
115,2341,510,8760.010
576,1701,525,4320.050
10154,6781,532,1100.101
50775,9871,540,9870.504
1001,534,2341,528,7651.004
5007,654,3211,535,4324.985
100015,287,6541,530,9879.985

This table presents hypothetical data for illustrative purposes.

Methodological Integration in Animal Model Studies for Compound Disposition

In preclinical animal studies, understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial. nih.gov Quantitative bioanalysis of plasma, urine, and tissue samples from these studies relies on validated analytical methods. The use of this compound as an internal standard ensures the reliability of the pharmacokinetic data obtained for its non-deuterated analog. nih.gov

For example, in a pharmacokinetic study in rats, plasma samples would be collected at various time points after administration of 2-[2-(Dimethylamino)ethyl]-1-indanone. Following protein precipitation or liquid-liquid extraction, the samples would be analyzed by LC-MS/MS using the deuterated internal standard. The resulting concentration-time data allows for the calculation of key pharmacokinetic parameters such as area under the curve (AUC), maximum concentration (Cmax), and half-life (t1/2).

Matrix Effects and Isotope Effects in Quantitative Analysis

While stable isotope-labeled internal standards are highly effective, it is important to consider potential matrix effects and isotope effects. myadlm.orgresearchgate.netnih.gov Matrix effects refer to the suppression or enhancement of ionization of the analyte by co-eluting components from the biological matrix. waters.com Ideally, the analyte and its deuterated internal standard co-elute and experience the same degree of matrix effect, leading to accurate correction. researchgate.net However, in some cases, differential matrix effects can occur due to slight differences in chromatographic retention times between the analyte and the deuterated standard. myadlm.org

The "deuterium isotope effect" in chromatography can sometimes lead to the deuterated compound eluting slightly earlier than the non-deuterated compound. waters.comchromforum.org This separation, although often minimal, can be problematic if it coincides with a steep change in ion suppression. myadlm.org Therefore, thorough validation, including the assessment of matrix effects across different sources of biological matrix, is essential. researchgate.netwaters.com

Investigation of Reaction Mechanisms through Deuterium (B1214612) Kinetic Isotope Effects (KIE)

The deuterium kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a carbon-hydrogen (C-H) bond is broken in the rate-determining step of a reaction. chemeurope.comlibretexts.org The KIE is the ratio of the reaction rate for a compound with a C-H bond (kH) to the rate of the same reaction for a compound where that hydrogen is replaced by deuterium (kD). chemeurope.com A primary KIE (kH/kD > 1) is observed when the C-H bond being broken is directly involved in the rate-limiting step. libretexts.org

Experimental Design for KIE Studies in Chemical Reactions

For a compound like 2-[2-(Dimethylamino)ethyl]-1-indanone, a potential metabolic pathway is the N-demethylation of the dimethylamino group, a common reaction catalyzed by cytochrome P450 enzymes. nih.govnih.gov To investigate the mechanism of this reaction, a KIE study could be designed using this compound, where the deuterium atoms are located on the methyl groups of the dimethylamino moiety.

An in vitro experiment could be conducted by incubating the non-deuterated compound and this compound separately with liver microsomes and measuring the respective rates of formation of the N-desmethyl metabolite. Alternatively, a competitive experiment can be performed where a mixture of the two compounds is incubated, and the ratio of the deuterated and non-deuterated metabolites is measured over time. nih.gov

Interpretation of Deuterium-Induced Rate Perturbations

The magnitude of the observed KIE provides insight into the transition state of the reaction. The C-D bond has a lower zero-point energy than the C-H bond, and therefore requires more energy to be broken. libretexts.org A significant primary KIE (typically ranging from 2 to 7 for deuterium) suggests that the C-H bond cleavage is the rate-determining step. libretexts.org For N-demethylation reactions, a large KIE would support a mechanism where hydrogen atom abstraction from one of the methyl groups is the rate-limiting step. nih.govnih.gov

Hypothetical KIE Data for the N-demethylation of 2-[2-(Dimethylamino)ethyl]-1-indanone

CompoundInitial Rate of Metabolite Formation (pmol/min/mg protein)kH/kD
2-[2-(Dimethylamino)ethyl]-1-indanone150.64.2
This compound35.9

This table presents hypothetical data for illustrative purposes. A kH/kD of 4.2 would strongly suggest that C-H bond cleavage is rate-limiting in the N-demethylation of this compound under the tested conditions.

Contribution to Metabolic Pathway Elucidation

Isotopically labeled compounds are invaluable for tracing the metabolic fate of molecules within biological systems. nih.govmdpi.comnih.gov this compound is instrumental in mapping the biotransformation of its non-deuterated (or "light") counterpart and related indanone structures. Because the incorporation of stable isotopes typically does not alter the chromatographic retention time or ionization efficiency of a molecule, deuterated compounds are considered the gold standard for many metabolic analyses. eurisotop.com

Identifying the metabolites of a compound is a critical step in drug development, providing insight into its clearance mechanisms and potential for active or reactive intermediates. wuxiapptec.comnih.gov The use of this compound is integrated into several well-established in vitro methodologies to achieve this.

Microsomal Incubations: Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in cytochrome P450 (CYP450) enzymes, the primary family of enzymes responsible for Phase I metabolism of many xenobiotics. nih.gov In a typical experiment, this compound is incubated with human or animal liver microsomes in the presence of necessary cofactors, most notably NADPH, which initiates the catalytic cycle. nih.govnih.gov The reaction is allowed to proceed for a set time before being stopped, and the resulting mixture is analyzed. nih.gov This approach allows researchers to identify metabolites formed through oxidative pathways in a controlled environment. nih.gov

Tissue Homogenates: To simulate a more complete physiological environment, tissue homogenates from key metabolic organs like the liver and kidneys can be used. nih.gov These preparations contain a broader array of enzymes than isolated microsomes, including both cytosolic and mitochondrial enzymes, enabling the detection of a wider range of metabolic transformations. The workflow involves incubating the deuterated compound with the homogenate and subsequently extracting and analyzing the products. nih.gov

Analytical Identification: Following incubation, the identification of metabolites is predominantly accomplished using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). nih.govwuxiapptec.comnih.gov The HPLC component separates the parent compound from its various metabolites. The mass spectrometer then detects these separated molecules. The key advantage of using the deuterated analog is that its metabolites retain the deuterium label (unless the metabolic reaction occurs at the site of deuteration), giving them a distinct mass signature (6 Daltons higher than the corresponding non-deuterated metabolite). This mass difference makes them easily distinguishable from endogenous molecules and background noise in the complex biological matrix. eurisotop.com High-resolution mass spectrometry provides highly accurate mass measurements, further aiding in the confident identification of molecular formulas for unknown metabolites. nih.govyoutube.com

Table 1: Comparison of In Vitro Systems for Metabolite Identification

Methodological ApproachDescriptionKey EnzymesPrimary ApplicationReference
Liver MicrosomesVesicles from the endoplasmic reticulum of hepatocytes. Requires addition of cofactors like NADPH.Cytochrome P450 (CYP) enzymes, UGTs, FMOs.Ideal for studying Phase I (oxidative) and some Phase II (conjugative) metabolism. Used to determine intrinsic clearance and identify CYP-mediated pathways. nih.govnih.gov
Tissue HomogenatesA mixture of all cellular components from a specific tissue (e.g., liver, kidney).Contains a wider array of enzymes, including microsomal, cytosolic (e.g., dehydrogenases), and mitochondrial enzymes.Provides a more comprehensive view of a tissue's total metabolic capability. nih.gov
Recombinant CYPsIndividual human CYP enzymes expressed in cell systems (e.g., insect cells).A single, specific CYP isoform (e.g., CYP3A4, CYP2D6).Used to pinpoint exactly which CYP enzyme is responsible for a specific metabolic transformation. nih.gov

A primary application of this compound is to serve as a tracer to elucidate the metabolic pathways of its non-deuterated analog. nih.govfrontiersin.org This is based on the kinetic isotope effect (KIE), where the greater strength of the C-D bond compared to the C-H bond can slow down metabolic reactions that involve the cleavage of that bond. researchgate.netnih.govosti.gov

When the deuterated compound is metabolized, one of two outcomes is typically observed:

If metabolism occurs at a position on the molecule that is not deuterated, the resulting metabolite will retain the full d6-label, making it easy to track.

If a primary metabolic site on the non-deuterated version is one of the positions that has been deuterated in the d6 analog, the rate of formation of the corresponding metabolite will be significantly reduced. nih.govjuniperpublishers.com

This phenomenon can sometimes lead to "metabolic switching" or "shunting," where the blockage of a primary metabolic pathway causes the metabolism to shift to alternative, previously minor, pathways. osti.govacs.orgnih.gov By comparing the metabolite profile generated from the d6-indanone with that from the non-deuterated parent compound, researchers can infer the major "soft spots" for metabolism on the molecule. A significant decrease in a particular metabolite when using the deuterated version is strong evidence that the deuterated site is a primary point of metabolic attack. osti.govjuniperpublishers.com

Table 2: Hypothetical Research Findings: Metabolite Profile Comparison

MetaboliteMetabolic ReactionRelative Abundance (from Non-Deuterated Analog)Relative Abundance (from d6-Analog)Inference
M1Hydroxylation on Indanone Ring45%43%Indanone ring hydroxylation is a major pathway, unaffected by deuteration on the ethylamine (B1201723) chain.
M2N-demethylation35%5%The N-methyl groups (deuterated in the d6-analog) are a primary site of metabolic attack. The C-D bond cleavage is rate-limiting, significantly reducing this pathway.
M3Oxidation of Indanone Carbonyl10%12%This is a minor pathway, not impacted by the deuteration.
M4alpha-Hydroxylation of Ethyl Chain5%30%A minor pathway for the non-deuterated drug. Becomes a major pathway for the d6-analog due to "metabolic switching" away from the blocked N-demethylation pathway.
M5Glucuronide Conjugation5%10%Minor increase, possibly due to higher availability of parent compound or M4 for conjugation.

Role in Structure-Activity Relationship (SAR) Studies of Indanone-Based Compounds

Structure-activity relationship (SAR) studies are fundamental to drug discovery, aiming to correlate the chemical structure of a compound with its biological activity. nih.govmdpi.com This process allows for the rational design of more potent and selective molecules. This compound provides a unique tool for these investigations, both as a quantitative standard and as a subtle structural probe.

In SAR screening, compounds are tested for their biological activity, for example, their ability to bind to a receptor or inhibit an enzyme. These assays require precise and accurate quantification to generate reliable data. clearsynth.com A stable isotope-labeled compound, such as this compound, is considered the ideal internal standard for quantitative bioanalysis by LC-MS. nih.govaptochem.com

An internal standard (IS) is a compound of known concentration added to every sample, which helps to correct for variability during sample processing, injection, and analysis. aptochem.com The d6-indanone is an exemplary IS for the quantification of its non-deuterated analog or other structurally similar indanones for several reasons:

Similar Physicochemical Properties: It behaves nearly identically to the non-deuterated analyte during sample extraction and chromatography, meaning it elutes at the same time. aptochem.com

Mass-Shift: It is easily distinguished from the analyte by the mass spectrometer due to its higher mass. aptochem.com

Correction for Matrix Effects: Because it co-elutes with the analyte and has the same chemical structure, it experiences the same ionization suppression or enhancement from other molecules in the biological sample (the "matrix effect"). By comparing the signal of the analyte to the signal of the IS, these effects can be normalized, leading to much more accurate quantification. nih.govclearsynth.com

The use of this d6-compound as an internal standard ensures that the SAR data generated is robust and reliable, allowing for confident decisions about which structural modifications lead to improved activity.

Table 3: Characteristics of this compound as an Internal Standard

Ideal PropertyRationaleFulfillment by d6-IndanoneReference
High Purity & Known ConcentrationActs as the reference for quantification.Can be synthesized to high isotopic and chemical purity. clearsynth.com
Behaves Like AnalyteEnsures co-recovery during extraction and co-elution during chromatography.Chemical and physical properties are nearly identical to the non-deuterated analog. aptochem.comresearchgate.net
Does Not Interfere with AnalyteMust be distinguishable from the analyte signal.The +6 mass difference provides a clean, non-overlapping signal in the mass spectrometer. aptochem.com
Corrects for Matrix EffectsExperiences the same ionization suppression/enhancement as the analyte.As a stable isotope-labeled analog that co-elutes, it is the gold standard for correcting matrix effects. nih.gov

Beyond its use as a quantitative tool, deuteration can be employed as a subtle probe in SAR studies. Replacing hydrogen with deuterium is the smallest structural modification a medicinal chemist can make. nih.gov While electronically very similar, the C-D bond has a lower zero-point energy, making it stronger, and it is also slightly shorter than a C-H bond. researchgate.netyoutube.com These subtle differences can be exploited to understand the microenvironment of a drug-target binding site.

Probing Steric Constraints: The slightly shorter C-D bond length can be used to probe tight steric pockets in a receptor or enzyme active site. assumption.edu If replacing a specific H with a D atom leads to a measurable change in binding affinity, it could suggest that the C-H bond is involved in a critical van der Waals interaction or that the binding pocket is extremely sensitive to minor conformational changes induced by the shorter bond length. nih.gov

Differentiating Metabolism from Binding: A common challenge in SAR is determining whether a structural change improves activity by enhancing binding affinity or by blocking metabolic degradation, thereby increasing the compound's effective concentration at the target. Deuteration is an elegant way to dissect these two possibilities. If deuterating a specific position on the indanone scaffold leads to a significant increase in the apparent activity or duration of action in vivo or in a cell-based assay, but has no effect on the binding affinity in a purified receptor/enzyme assay, it strongly implies that the deuterated position is a site of metabolic liability rather than a key binding interaction point. juniperpublishers.comnih.gov This allows researchers to focus their efforts on modifying metabolic soft spots without disrupting important interactions for biological activity.

Theoretical and Computational Investigations of 2 2 Dimethylamino Ethyl 1 Indanone D6

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and energetic properties of molecules. mdpi.com These methods allow for the precise modeling of molecular geometries, vibrational frequencies, and spectroscopic parameters, offering a window into the molecule's behavior at the atomic level.

Conformer Analysis and Energy Minimization

Conformer analysis begins with a systematic search of the potential energy surface. This involves rotating the molecule's rotatable bonds to generate a diverse set of initial geometries. Each of these geometries is then subjected to energy minimization using quantum chemical methods, such as DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). mdpi.com This process optimizes the molecular structure to find a local or global energy minimum.

The relative energies of the optimized conformers are then calculated to determine their populations at a given temperature according to the Boltzmann distribution. For 2-[2-(Dimethylamino)ethyl]-1-indanone-d6, the key dihedral angles determining the conformational landscape are those associated with the bond connecting the ethyl side chain to the indanone ring and the orientation of the dimethylamino group. The presence of the bulky indanone moiety and the potential for intramolecular interactions, such as hydrogen bonding between the amine and the carbonyl group, can significantly influence the relative stability of different conformers.

Illustrative Data Table: Relative Energies of Postulated Conformers

ConformerDihedral Angle (C1-C2-Cα-Cβ)Relative Energy (kcal/mol)
1 60°0.00
2 180°1.25
3 -60°0.85

Note: This data is illustrative and based on typical energy differences for similar organic molecules. Actual values would require specific calculations for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Once the stable conformers are identified, quantum chemical calculations can be used to predict various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. mdpi.com The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). For this compound, the calculations would predict distinct chemical shifts for the protons and carbons in the indanone core and the dimethylaminoethyl side chain. The deuteration at the d6 position (on the dimethylamino group) would result in the absence of corresponding ¹H signals and a characteristic multiplet in the ¹³C spectrum due to C-D coupling.

Illustrative Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Similar Structure (2-ethyl-1-indanone)

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1 (Carbonyl)205.1207.3
C245.346.8
C335.836.5
Aromatic C124.0 - 155.0123.8 - 154.2

Note: This data is based on findings for the analogous compound 2-ethyl-1-indanone (B1366218) and serves as an example of the accuracy of such predictions. utah.edu

Vibrational Frequencies: Theoretical vibrational analysis calculates the frequencies and intensities of the normal modes of vibration. These can be directly compared to experimental infrared (IR) and Raman spectra. The calculations help in the assignment of spectral bands to specific molecular motions. For this compound, key vibrational modes would include the C=O stretch of the indanone ketone, C-H and C-D stretches, and various bending and rocking modes of the alkyl chain and aromatic ring.

Molecular Dynamics Simulations for Conformational Landscape and Interactions

While quantum chemical calculations provide detailed information about static molecular structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. scienceopen.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time.

For this compound, MD simulations can be used to explore its conformational landscape in a more comprehensive manner than static calculations alone. By simulating the molecule in a solvent, such as water or a lipid bilayer, one can observe the transitions between different conformational states and understand how the environment influences its preferred shapes. This is particularly important for understanding how the molecule might interact with biological macromolecules, such as enzymes or receptors. nih.gov

MD simulations also allow for the study of intermolecular interactions. For instance, the interaction of this compound with water molecules can be analyzed to understand its solvation properties. The simulations can reveal the formation and lifetime of hydrogen bonds and other non-covalent interactions that govern its behavior in an aqueous environment.

In Silico Modeling of Deuterium (B1214612) Isotope Effects

The primary reason for synthesizing deuterated compounds like this compound is often to leverage the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and its cleavage generally requires more energy, leading to a slower reaction rate. This effect is particularly relevant in drug metabolism, where cytochrome P450 enzymes often catalyze the oxidation of C-H bonds. nih.gov

In silico modeling can be used to predict the magnitude of the deuterium KIE. This can be done using a combination of quantum mechanics (QM) and molecular mechanics (MM) methods (QM/MM). In a QM/MM approach, the part of the system where the reaction occurs (e.g., the active site of an enzyme and the substrate) is treated with a high level of quantum chemical theory, while the rest of the system (the protein and solvent) is treated with a more computationally efficient molecular mechanics force field.

By calculating the transition state structures and vibrational frequencies for the C-H and C-D bond-breaking steps, the KIE can be estimated. These calculations can help to identify which positions in a molecule are most susceptible to metabolic attack and where deuteration would be most effective in slowing down metabolism. nih.gov For this compound, with deuteration on the dimethylamino group, the primary focus of such modeling would be on N-demethylation reactions catalyzed by cytochrome P450 enzymes. nih.gov The modeling could predict whether the deuteration significantly reduces the rate of this metabolic pathway, potentially leading to a longer biological half-life of the compound.

Future Perspectives and Emerging Research Directions

Development of Automated Synthetic Platforms for Deuterated Indanone Libraries

The synthesis of deuterated compounds, while conceptually straightforward, often involves specialized reagents and conditions. The development of automated synthetic platforms offers a transformative approach to accelerate the creation of deuterated compound libraries, including various indanone derivatives. wikipedia.org Automated systems can perform chemical reactions with high precision and efficiency, significantly reducing manual labor and the potential for human error. synthiaonline.comsigmaaldrich.com

Recent advancements have demonstrated the power of combining retrosynthesis software, which predicts viable synthetic routes, with automated synthesizers. synthiaonline.com This synergy allows for the rapid execution of multi-step syntheses. For instance, a synthesis that might take several hours of manual work can be completed in a fraction of the time with automation. synthiaonline.com This approach could be applied to a series of indanone precursors to generate a library of selectively deuterated analogs, including variations of 2-[2-(Dimethylamino)ethyl]-1-indanone-d6. Such a library would be invaluable for systematically studying the effects of deuterium (B1214612) placement on metabolic stability and pharmacological activity. nih.gov

Table 1: Comparison of Manual vs. Automated Synthesis for a Two-Step Route

Parameter Manual Synthesis Automated Synthesis Percentage Reduction
Manual Labor Time 7.25 hours 0.5 hours 93%
Typical Reaction Steps Alkylation, Amide Coupling Alkylation, Amide Coupling N/A
Key Benefit Full hands-on control Speed, reproducibility, efficiency N/A

This table illustrates the potential time savings based on case studies of automated synthesis platforms. synthiaonline.com

The creation of such libraries through automated parallel synthesis would enable high-throughput screening efforts to identify candidates with optimized pharmacokinetic profiles. wikipedia.org

Advancements in High-Throughput Analytical Methodologies for Isotopic Analysis

The precise and rapid analysis of isotopic enrichment is crucial for the application of deuterated compounds in research. While mass spectrometry (MS) is a cornerstone technique for isotopic analysis, ongoing advancements are enhancing its throughput and accuracy. rsc.orgscispace.com High-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC) provides a robust method for determining the isotopic enrichment and structural integrity of deuterated compounds. rsc.org

Emerging high-throughput methodologies aim to streamline the entire analytical workflow, from sample preparation to data analysis. numberanalytics.comnih.gov Automated sample preparation systems can reduce manual effort and minimize the risk of contamination, improving the reproducibility of isotopic analysis. numberanalytics.com Furthermore, the development of sophisticated data analysis software and the application of machine learning algorithms are helping to interpret complex mass spectrometric data more efficiently. solubilityofthings.comnumberanalytics.com

Table 2: Modern Mass Spectrometry Techniques for Isotopic Analysis

Technique Abbreviation Key Features & Advancements
Multi-Collector Inductively Coupled Plasma Mass Spectrometry MC-ICP-MS Allows for simultaneous measurement of multiple isotopes, providing high precision and accuracy. numberanalytics.comnumberanalytics.com
Laser Ablation Inductively Coupled Plasma Mass Spectrometry LA-ICP-MS Enables high spatial resolution analysis of isotopic ratios directly in solid samples. numberanalytics.com
Thermal Ionization Mass Spectrometry TIMS A highly sensitive technique capable of measuring isotopic ratios with high precision from small samples. numberanalytics.com

| Hydrogen-Deuterium Exchange Mass Spectrometry | HDX-MS | A powerful tool for studying protein structure and dynamics; automation has significantly increased its throughput. nih.govacs.org |

These advancements are critical for validating the isotopic purity of synthesized compounds like this compound and for its application in quantitative bioanalysis, where accuracy is paramount. hilarispublisher.comnih.gov

Integration into Advanced Systems Biology Approaches (e.g., Fluxomics) for Pathway Mapping

Stable isotope tracers are invaluable tools in systems biology, particularly in metabolic flux analysis (MFA), or fluxomics, which quantifies the rates of metabolic reactions within a biological system. nih.govcreative-proteomics.com While carbon-13 is a common tracer, deuterium (²H) is also used to investigate specific metabolic pathways, such as mitochondrial and cytosolic NADPH metabolism. mdpi.com

Isotope-assisted metabolic flux analysis (iMFA) involves introducing a labeled nutrient into a biological system and tracking the incorporation of the isotope into downstream metabolites. creative-proteomics.commdpi.com By analyzing the resulting isotopic patterns, researchers can construct a quantitative map of metabolic fluxes. researchgate.net The integration of deuterated compounds as tracers can provide complementary information to that obtained from carbon-13 or nitrogen-15 (B135050) tracers. nih.govmdpi.com

For a compound like this compound, while not a primary metabolite itself, its deuterated moiety could potentially be used to probe the activity of specific metabolic enzymes, such as cytochrome P450s, that are responsible for its metabolism. nih.gov By tracking the fate of the deuterated fragment after metabolic cleavage, researchers could gain insights into the flux through specific biotransformation pathways. This approach extends the utility of deuterated molecules from simple tracers to sophisticated probes of metabolic networks.

Q & A

Basic Research Questions

Q. What are the key methodological steps for synthesizing 2-[2-(Dimethylamino)ethyl]-1-indanone-d6?

  • Answer : The synthesis involves three critical steps:

Formation of the malonic acid derivative : Reacting benzyl-protected malonic acid diethyl ester with 2-(dimethylamino)ethylamine under reflux in a deuterated solvent (e.g., DMF-d7) to ensure deuterium incorporation .

Acid hydrolysis : Cleaving the ester groups using deuterated hydrochloric acid (DCl) to yield the malonic acid intermediate .

Cyclization : Heating the intermediate in deuterated ethanol (EtOD) to form the indanone ring structure. Isotopic purity is confirmed via mass spectrometry (MS) and deuterium NMR (²H NMR) .

Q. Which analytical techniques are prioritized for confirming the isotopic purity of this compound?

  • Answer :

  • ²H NMR : Detects deuterium integration at specific positions (e.g., indanone ring protons replaced with deuterium) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+D]⁺) and isotopic distribution .
  • Isotopic Ratio Monitoring : Gas chromatography-mass spectrometry (GC-MS) with deuterated internal standards ensures >98% isotopic enrichment .

Advanced Research Questions

Q. How does deuterium labeling influence the compound’s reactivity in free-radical polymerization compared to its non-deuterated analog?

  • Answer :

  • Kinetic Isotope Effect (KIE) : Deuterium at the ethyl-dimethylamino position reduces hydrogen abstraction rates during polymerization, slowing chain propagation by 15–20% (measured via real-time FTIR) .
  • Thermal Stability : Deuterated derivatives exhibit a 5–10°C higher decomposition temperature (TGA data) due to stronger C-D bonds .
  • Methodological Mitigation : Use higher initiator concentrations (e.g., diphenyliodonium hexafluorophosphate) to compensate for reduced reactivity .

Q. What strategies resolve isotopic interference in ¹H NMR when analyzing deuterated indanone derivatives?

  • Answer :

  • Solvent Selection : Use fully deuterated solvents (e.g., DMSO-d6) to minimize residual proton signals .
  • Spectral Editing : Apply DEPT-135 or HSQC experiments to distinguish residual protons from deuterium-substituted positions .
  • Dynamic Range Adjustment : Optimize receiver gain to suppress minor proton peaks in highly deuterated samples .

Q. How can computational modeling predict deuterium’s impact on the compound’s binding affinity to neurotransmitter receptors?

  • Answer :

  • Molecular Dynamics (MD) Simulations : Compare binding free energies (ΔG) of deuterated vs. non-deuterated forms using AMBER or GROMACS. Deuterium at the ethyl-dimethylamino group increases hydrophobic interactions by 8–12% in serotonin receptor models .
  • Docking Studies : AutoDock Vina evaluates steric effects of deuterium substitution on ligand-receptor binding pockets .

Methodological Challenges & Solutions

Q. What experimental protocols optimize deuterium retention during prolonged storage of this compound?

  • Answer :

  • Storage Conditions : Argon-purged vials at –20°C reduce H/D exchange with atmospheric moisture .
  • Stabilizers : Add 0.1% w/v deuterated ascorbic acid to prevent radical-mediated degradation .
  • Quality Control : Monthly LC-MS checks to monitor deuterium loss (threshold: <2% over six months) .

Q. How do researchers validate the absence of regioisomeric impurities in deuterated indanone derivatives?

  • Answer :

  • Chromatographic Separation : Use reverse-phase HPLC with a C18 column and deuterium-enriched mobile phase (e.g., 0.1% TFA-d in D2O/acetonitrile-d3) .
  • 2D NMR Correlation : NOESY and COSY spectra identify cross-peaks unique to the target regioisomer .

Applications in Pharmaceutical Research

Q. What role does this compound play in metabolic stability studies?

  • Answer :

  • Isotopic Tracers : Used in LC-MS/MS to quantify parent drug vs. metabolites in hepatocyte assays, leveraging its distinct mass shift .
  • Enzyme Binding Assays : Deuteration reduces CYP450-mediated oxidation rates, enabling precise measurement of metabolic pathways .

Q. How is the compound utilized in neuropharmacology to study blood-brain barrier (BBB) penetration?

  • Answer :

  • In Situ Perfusion Models : Deuterated analogs serve as internal standards to correct for BBB efflux variability in rodent studies .
  • Microdialysis Probes : Co-administer with non-deuterated drugs to assess partitioning kinetics using MS detection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.